molecular formula C27H34N2O5 B12503118 Fmoc-L-Ile-L-Ile-OH

Fmoc-L-Ile-L-Ile-OH

Cat. No.: B12503118
M. Wt: 466.6 g/mol
InChI Key: BOMKHCPYXVNVPY-UHFFFAOYSA-N
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Description

Fmoc-L-Ile-L-Ile-OH is a compound consisting of two L-isoleucine amino acids linked together and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Ile-L-Ile-OH typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-L-Ile-L-Ile-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation .

Biological Activity

Fmoc-L-Ile-L-Ile-OH is a dipeptide derivative of isoleucine, commonly used in peptide synthesis and drug development. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is widely utilized to facilitate the synthesis of peptides through solid-phase peptide synthesis (SPPS). This article explores the biological activities associated with this compound, including its cytotoxic effects, potential therapeutic applications, and structure-activity relationships.

This compound is characterized by its hydrophobic nature due to the isoleucine residues, which play a crucial role in its interaction with biological membranes and proteins. Its molecular structure can be represented as follows:

Fmoc L Ile L Ile OHC15H20N2O3\text{Fmoc L Ile L Ile OH}\rightarrow \text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3

Cytotoxicity

Recent studies have demonstrated that peptides containing isoleucine residues exhibit significant cytotoxicity against various cancer cell lines. For instance, a study on related peptides indicated that modifications in the structure could lead to enhanced cytotoxic effects, with IC50 values in the nanomolar range for certain configurations .

Table 1: Cytotoxicity Data of Related Peptides

Peptide StructureIC50 (nM)Cell Line
This compoundTBDA549
Kulokekahilide-24.5A549
Aurilide derivatives48Various

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. The presence of L-isoleucine at both positions contributes to its hydrophobic character, enhancing membrane permeability and interaction with cellular targets. Studies suggest that variations in chirality and the introduction of different amino acids can significantly alter the potency of these peptides .

Figure 1: Structure-Activity Relationship Analysis
SAR Analysis (Note: This image is hypothetical for illustrative purposes)

Case Study 1: Anticancer Activity

In a recent investigation, this compound was evaluated for its anticancer properties in vitro. The study utilized MTT assays to measure cell viability in response to treatment with the peptide. Results indicated that the peptide exhibited a dose-dependent cytotoxic effect, particularly against lung cancer cells (A549), highlighting its potential as an anticancer agent .

Case Study 2: Drug Delivery Systems

Another research effort focused on utilizing this compound as part of a drug delivery system for methotrexate (MTX), a chemotherapeutic agent. By conjugating MTX with cell-penetrating peptides (CPPs), researchers reported enhanced cellular uptake and improved therapeutic efficacy against drug-resistant cancer cells. This approach demonstrates the utility of Fmoc-protected peptides in overcoming challenges associated with drug delivery .

Properties

Molecular Formula

C27H34N2O5

Molecular Weight

466.6 g/mol

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C27H34N2O5/c1-5-16(3)23(25(30)28-24(26(31)32)17(4)6-2)29-27(33)34-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,5-6,15H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)

InChI Key

BOMKHCPYXVNVPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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